molecular formula C16H23N9O B11191914 4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B11191914
M. Wt: 357.41 g/mol
InChI Key: QOFLRXVXFSXYPO-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The morpholine, pyrimidine, and piperazine groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired compound’s purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Synthetic Routes: The laboratory-scale synthetic routes are scaled up to industrial levels, ensuring that reaction conditions are optimized for large-scale production.

    Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and safety.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it suitable for developing novel materials with specific properties.

    Industrial Applications: It is utilized in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, influencing signal transduction pathways.

    Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile
  • 1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)-ethanone
  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)

Uniqueness

4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H23N9O

Molecular Weight

357.41 g/mol

IUPAC Name

4-morpholin-4-yl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H23N9O/c17-14-20-13(21-16(22-14)25-8-10-26-11-9-25)12-23-4-6-24(7-5-23)15-18-2-1-3-19-15/h1-3H,4-12H2,(H2,17,20,21,22)

InChI Key

QOFLRXVXFSXYPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=NC=CC=N4

Origin of Product

United States

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